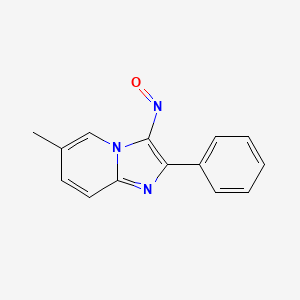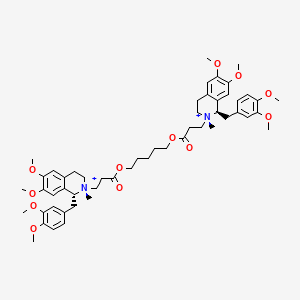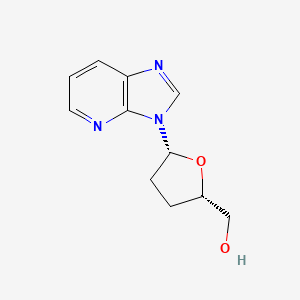
2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- is a complex organic compound with the chemical formula C11H13N3O2. This compound is characterized by its unique structure, which includes a furan ring, a tetrahydrofuran ring, and an imidazo-pyridine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furanmethanol: A simpler compound with a furan ring and a hydroxyl group.
Tetrahydrofuran: A cyclic ether with a similar tetrahydrofuran ring structure.
Imidazo-pyridine derivatives: Compounds with similar imidazo-pyridine moieties.
Uniqueness
2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
134720-14-2 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
[(2S,5R)-5-imidazo[4,5-b]pyridin-3-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C11H13N3O2/c15-6-8-3-4-10(16-8)14-7-13-9-2-1-5-12-11(9)14/h1-2,5,7-8,10,15H,3-4,6H2/t8-,10+/m0/s1 |
Clé InChI |
PNFIPCZMIWKDMY-WCBMZHEXSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CC=C3 |
SMILES canonique |
C1CC(OC1CO)N2C=NC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


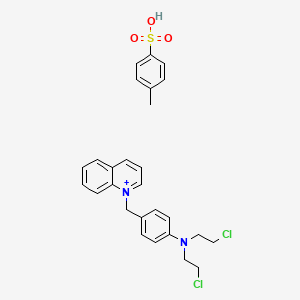




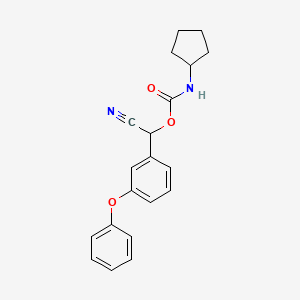

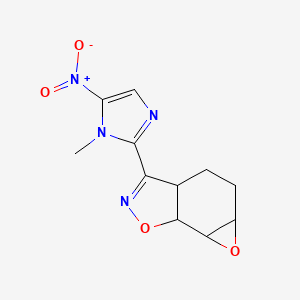
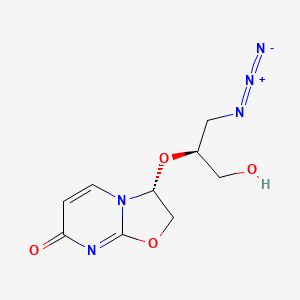

![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)
